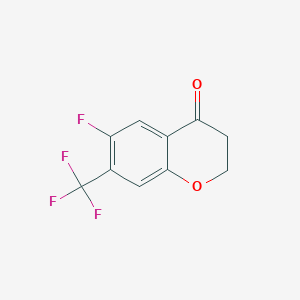

6-Fluoro-7-(trifluoromethyl)chroman-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-7-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. This compound is of significant interest due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of p-toluenesulfonic acid as a catalyst. This one-pot reaction leads to the formation of the desired chroman-4-one derivative . The reaction conditions often include heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Fluoro-7-(trifluoromethyl)chroman-4-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by targeting viral enzymes and proteins. The compound’s neuroprotective effects are believed to result from its antioxidant properties, which help in reducing oxidative stress in neuronal cells .

Comparison with Similar Compounds

Similar Compounds

- 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one

- 6-Fluoro-4-chromanone

- 6-(Trifluoromethyl)chroman-4-one

Uniqueness

6-Fluoro-7-(trifluoromethyl)chroman-4-one is unique due to the specific positioning of the fluorine atoms and the trifluoromethyl group, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antiviral activity and better chemical stability, making it a promising candidate for further research and development .

Biological Activity

6-Fluoro-7-(trifluoromethyl)chroman-4-one is a synthetic compound belonging to the chromanone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a chroman backbone with a fluorine atom at the 6-position and a trifluoromethyl group at the 7-position. This unique substitution pattern is believed to enhance its biological properties compared to other chromanones.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromanone derivatives, including this compound. For example, a series of chromanone derivatives were evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that compounds similar to this compound exhibited selective cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 35.1 |

| Doxorubicin | MCF-7 | 37.6 |

| 6a | HCT-116 | 18.6 |

| 11 | HCT-116 | 29.2 |

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies utilizing DNA fragmentation assays demonstrated that treatment with this compound leads to significant DNA damage in treated cells compared to controls, suggesting that it activates apoptotic pathways .

Antimicrobial Activity

In addition to anticancer properties, chromanones have shown antimicrobial activity. A study on various chromanone derivatives indicated that certain modifications could enhance antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy was limited, its structural analogs have been reported to possess significant antimicrobial properties .

Structure-Activity Relationships (SAR)

The biological activity of chromanones is influenced by their chemical structure. Substitutions at specific positions can dramatically alter their potency and selectivity:

- Fluorine Substitution : The presence of fluorine at the 6-position has been correlated with increased leishmanicidal activity compared to non-fluorinated analogs .

- Trifluoromethyl Group : The trifluoromethyl group at the 7-position enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Case Studies

- Cytotoxicity Study : In vitro evaluations showed that compounds with similar structures to this compound displayed promising cytotoxic effects against multiple cancer cell lines, indicating potential for further development as chemotherapeutic agents .

- Antileishmanial Activity : A study on thiochroman derivatives revealed that modifications leading to increased electronegativity at specific positions enhanced antileishmanial activity, suggesting similar strategies could be applied to optimize the activity of chromanones like this compound .

Properties

IUPAC Name |

6-fluoro-7-(trifluoromethyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-7-3-5-8(15)1-2-16-9(5)4-6(7)10(12,13)14/h3-4H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVYFXTXNPVEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC(=C(C=C2C1=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.